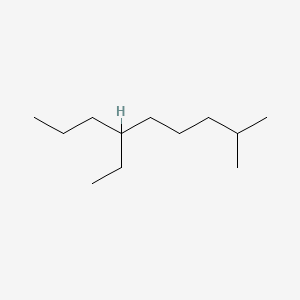
6-Ethyl-2-methylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-methylnonane is an organic compound classified as an alkane. It has the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . Alkanes are hydrocarbons that consist solely of single-bonded carbon and hydrogen atoms, making them saturated hydrocarbons. The structure of this compound includes a nonane backbone with ethyl and methyl substituents at the 6th and 2nd positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methylnonane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a nonane derivative with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve the use of petrochemical processes where crude oil fractions are refined and subjected to catalytic cracking and alkylation. These processes yield a mixture of hydrocarbons, including this compound, which can be further purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-methylnonane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of a hydrogen atom with another atom or group of atoms. Common types of substitution reactions include halogenation, where halogens such as chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Combustion: In the presence of oxygen, this compound undergoes combustion to produce carbon dioxide and water.
Major Products Formed
Halogenation: Produces halogenated derivatives such as 6-chloro-2-methylnonane.
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Scientific Research Applications
6-Ethyl-2-methylnonane has various applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of alkanes and their reactions.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential use as a solvent or intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of lubricants, fuels, and other petrochemical products.
Mechanism of Action
As an alkane, 6-Ethyl-2-methylnonane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as its role as a solvent or its combustion properties. In chemical reactions, its mechanism involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Nonane: The parent hydrocarbon with a straight-chain structure.
2-Methyl-6-ethyloctane: A similar compound with a different arrangement of substituents.
Decane: Another alkane with a longer carbon chain.
Uniqueness
6-Ethyl-2-methylnonane is unique due to its specific arrangement of ethyl and methyl groups on the nonane backbone. This structural variation can influence its physical and chemical properties, such as boiling point, melting point, and reactivity, distinguishing it from other similar alkanes .
Properties
CAS No. |
62184-39-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
6-ethyl-2-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-8-12(6-2)10-7-9-11(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
GBMUYXDAAUUNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B14536084.png)
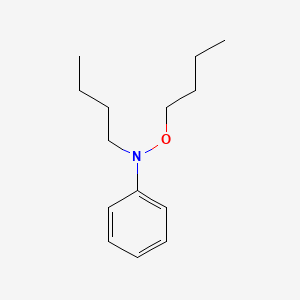
![Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate](/img/structure/B14536093.png)
![3-[(Phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14536096.png)
![9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane](/img/structure/B14536100.png)
![2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14536105.png)
![Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl-](/img/structure/B14536113.png)
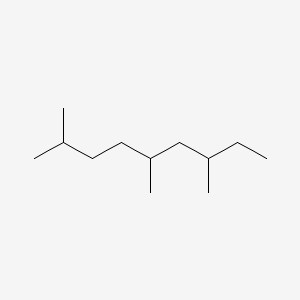
![1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol](/img/structure/B14536137.png)
![[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14536145.png)
![methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate](/img/structure/B14536151.png)
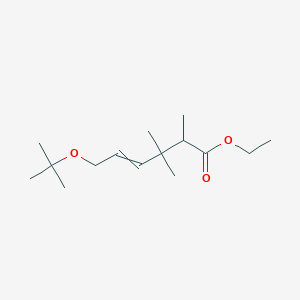
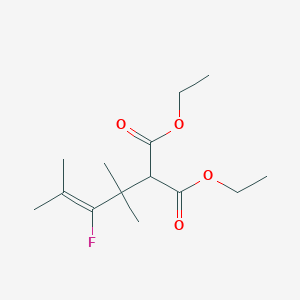
![N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline](/img/structure/B14536166.png)
